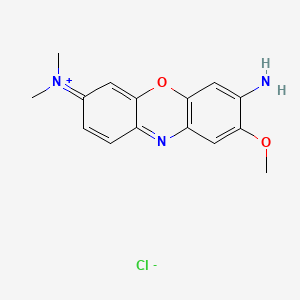
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a phenoxazin-5-ium core, which is substituted with amino, dimethylamino, and methoxy groups. The chloride ion serves as the counterion, balancing the positive charge on the phenoxazin-5-ium moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride typically involves the following steps:
Formation of the Phenoxazin-5-ium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenoxazin-5-ium structure.
Substitution Reactions: The amino, dimethylamino, and methoxy groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The amino, dimethylamino, and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Catalysts: Catalysts such as palladium, platinum, and other transition metals are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazin-5-ium derivatives, while substitution reactions can produce a variety of substituted phenoxazin-5-ium compounds.
Aplicaciones Científicas De Investigación
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate (1:1)
- Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2,8-dimethyl-, chloride (1:1)
Uniqueness
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
67846-56-4 |
|---|---|
Fórmula molecular |
C15H16ClN3O2 |
Peso molecular |
305.76 g/mol |
Nombre IUPAC |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;/h4-8,16H,1-3H3;1H |
Clave InChI |
RBEVNYJLJHARBT-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
SMILES canónico |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
Key on ui other cas no. |
67846-56-4 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















